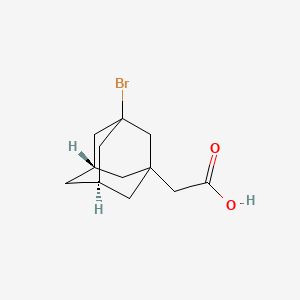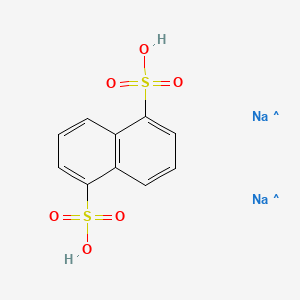
5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromomethyl group attached to the oxazolidinone ring, which is further substituted with a 4-methylphenyl group. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Vorbereitungsmethoden
The synthesis of 5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Substitution with 4-Methylphenyl Group: The final step involves the substitution of the oxazolidinone ring with a 4-methylphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding oxides or reduced forms.
Hydrolysis: The oxazolidinone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amino alcohol and carbonyl compound.
Common reagents used in these reactions include N-bromosuccinimide (NBS), benzoyl peroxide, and various nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of novel antibiotics and other pharmaceutical agents.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Chemical Synthesis:
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one include other oxazolidinones such as linezolid and tedizolid. These compounds share the oxazolidinone core structure but differ in their substituents, which can influence their biological activity and therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
References
Eigenschaften
Molekularformel |
C11H12BrNO2 |
|---|---|
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-8-2-4-9(5-3-8)13-7-10(6-12)15-11(13)14/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
MMKJURFQQNFRMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


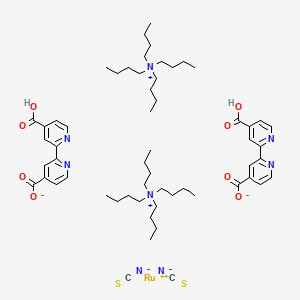

![Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)

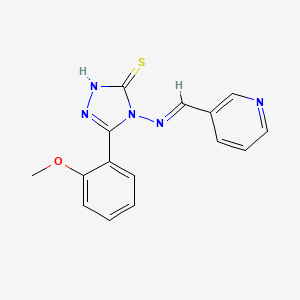


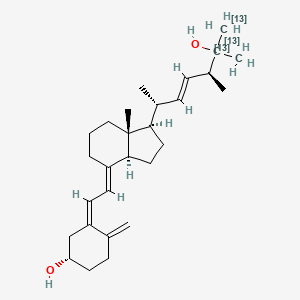
![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)

